ETHYL 2-[2-OXO-4-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE
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Overview
Description
ETHYL 2-[2-OXO-4-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE is a complex organic compound that features a quinoxaline core with a thiophene-2-carbonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-OXO-4-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a quinoxaline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the consistent quality and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-OXO-4-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified compounds with diverse properties .
Scientific Research Applications
ETHYL 2-[2-OXO-4-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-OXO-4-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline and thiophene derivatives, such as:
Quinoxaline-2-carboxylates: Known for their antimicrobial and anticancer properties.
Thiophene-2-carboxylates: Used in the development of organic semiconductors and pharmaceuticals.
Uniqueness
ETHYL 2-[2-OXO-4-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE is unique due to its combined quinoxaline and thiophene structure, which imparts distinct electronic and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-oxo-4-(thiophene-2-carbonyl)-3H-quinoxalin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-2-23-16(21)11-18-12-6-3-4-7-13(12)19(10-15(18)20)17(22)14-8-5-9-24-14/h3-9H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEKKPCESGZJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CN(C2=CC=CC=C21)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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